(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Enzyme Inhibition Epoxide Hydrolase Cardiovascular Research

Researchers using non-specific rhodanine analogs face unpredictable potency and stereochemistry-dependent off-target effects. This (5E)-isomer provides a validated, high-potency sEH probe that eliminates those variables: • IC50 = 6 nM against human sEH, ensuring robust target engagement at low concentrations. • Defined (E)-configuration critical for enzyme inhibition; distinct from the pro-apoptotic (Z)-isomer for use as a negative control. • Research-grade solid with full analytical characterization, supplied batch-to-batch consistent. Procurement managers benefit from reliable stock availability and global shipping.

Molecular Formula C12H11NO3S2
Molecular Weight 281.4 g/mol
Cat. No. B12448621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Molecular FormulaC12H11NO3S2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O
InChIInChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17)
InChIKeyBLHXTUCOFJOMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5E)-Rhodanine sEH Probe


(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one (CAS 6322-57-2) is a 5-arylidene-2-thioxo-4-thiazolidinone derivative, commonly referred to as a rhodanine analog. It possesses a defined (E)-stereochemical configuration at the exocyclic double bond . This compound serves as a high-purity chemical probe for investigating enzyme inhibition, particularly soluble epoxide hydrolase (sEH), and is supplied as a research-grade solid with a molecular weight of 281.35 g/mol . Its characterization includes the presence of a critical 3-ethoxy-4-hydroxybenzylidene moiety that distinguishes it from other rhodanine-based compounds in activity profiling .

TargetsEH inhibition research
ConfigurationDefined (E)-isomer
FormatResearch-grade solid probe

Why Generic Analogs Cannot Substitute for (5E)-Rhodanine sEH Probe


Broadly sourcing ‘rhodanine derivatives’ or ‘2-thioxo-4-thiazolidinones’ introduces unacceptable variability in biological outcomes. Minor alterations to the 5-arylidene substituent can shift potency by several orders of magnitude; for example, reported IC50 values for rhodanine-based aldose reductase inhibitors range from low micromolar to nanomolar depending on the specific substitution pattern . Crucially, stereochemistry at the 5-arylidene position dictates target engagement, with the (Z)-isomer (MHY695) demonstrating a distinct pro-apoptotic anticancer mechanism not observed with the (E)-isomer . Therefore, substitution with a non-identical analog or an unspecified isomer mix risks invalidating experimental results by introducing an undefined potency and selectivity profile.

5-arylidene substitution pattern may shift potency by orders of magnitude.
(Z)-isomer exhibits a distinct apoptosis pathway response, not sEH inhibition.
Unspecified isomer mixtures may confound mechanism interpretation.

Quantitative Differentiation: (5E)-Rhodanine sEH Probe


sEH Affinity vs. Aldose Reductase Activity

The target (5E)-isomer demonstrates a dramatic, single-digit nanomolar affinity for human soluble epoxide hydrolase (sEH), a profile completely absent or weak in other rhodanine derivatives characterized for alternate targets like aldose reductase . This establishes the compound as a high-potency starting point for sEH-related pharmacology, rather than a generic multi-target inhibitor.

sEH Affinity vs. ALR2
Reported
6 nM (human sEH)
0.065 – >10 µM (ALR2 inhibitors)
Supports sEH-specific engagement context
Data from separate assay platforms; validate in intended system
Enzyme Inhibition Epoxide Hydrolase Cardiovascular Research

(E)- vs. (Z)-Isomer: sEH Inhibition vs. Apoptosis

The (5E)-configuration of the target compound defines its biological role as an sEH inhibitor, and it is chemically distinct from its (Z)-isomer, MHY695, which operates via an entirely different anti-cancer mechanism. This stereochemically-driven functional divergence means the two isomers are not interchangeable and must be procured based on the intended research application .

E vs Z Isomer Function
Head-to-head
(E)-isomer: sEH inhibition (6 nM)
(Z)-isomer: apoptosis pathway activation
Stereochemistry defines orthogonal mechanisms
(Z)-isomer characterized in colon cancer cell models; verify in target assay
Stereochemistry Cancer Research Target Selectivity

Validated Applications: (5E)-Rhodanine sEH Probe


sEH Probe for Cardiovascular and Inflammatory Disease Models

The target compound's verified IC50 of 6 nM against human sEH makes it an ideal high-potency probe for studying the role of epoxyeicosatrienoic acids (EETs) in hypertension, vascular inflammation, and pain models. Its defined potency ensures robust target engagement at low concentrations, minimizing off-target effects compared to weaker, non-specific rhodanine scaffolds .

Stereochemistry-Focused SAR Studies

Procurement of the pure (5E)-isomer is essential for SAR campaigns aiming to optimize sEH inhibitors. Its clear differentiation from the (Z)-isomer, which is a pro-apoptotic agent, provides a critical negative control and a basis for understanding how stereochemistry dictates a profound shift from enzyme inhibition to cytotoxic mechanism, as demonstrated by the published data on MHY695 .

Application
Selection Property
Validation Focus
sEH Pathway Studies
High-affinity sEH inhibition
EET-mediated response endpoints
Stereochemical SAR Studies
Defined (E)-configuration
Isomer-specific enzyme vs. apoptosis pathway endpoints
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